molecular formula C9H16Cl2N2 B6266053 3-(pyridin-4-yl)butan-1-amine dihydrochloride CAS No. 1803611-91-7

3-(pyridin-4-yl)butan-1-amine dihydrochloride

Cat. No.: B6266053
CAS No.: 1803611-91-7
M. Wt: 223.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(pyridin-4-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula C₉H₁₆Cl₂N₂ It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-4-yl)butan-1-amine dihydrochloride typically involves the reaction of 4-pyridinecarboxaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-4-yl)butan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(pyridin-4-yl)butan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(pyridin-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(pyridin-4-yl)butan-1-amine dihydrochloride: A closely related compound with similar chemical properties.

    3-(pyridin-3-yl)butan-1-amine dihydrochloride: Another derivative with a different position of the pyridine ring.

Uniqueness

3-(pyridin-4-yl)butan-1-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

1803611-91-7

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.